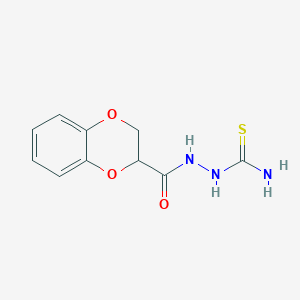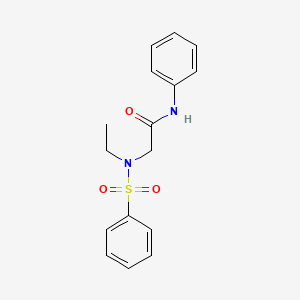
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate, also known as NIPG, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of glycine derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate is not fully understood. However, it has been proposed that this compound acts as a metal chelator, binding to metal ions and preventing them from participating in oxidative reactions. This compound has also been shown to have free radical scavenging activity, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes such as cyclooxygenase-2. In addition, this compound has been shown to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate in lab experiments is its high stability and solubility in organic solvents. However, one limitation is its relatively low yield during synthesis, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for this compound, which may improve its yield and reduce the cost of production. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions, such as zinc and mercury, is an area of ongoing research.
Métodos De Síntesis
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate can be synthesized using the reaction of ethyl N-(4-hydroxyphenyl)glycinate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification through column chromatography. Other methods of synthesis include the reaction of ethyl N-(4-hydroxyphenyl)glycinate with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate has been shown to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a building block for the synthesis of dendrimers and polymers. In addition, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-14-7-3-12(4-8-14)17-9-16(21)24-10-15(20)11-1-5-13(6-2-11)18(22)23/h1-8,17,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQOXXEWGZQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)
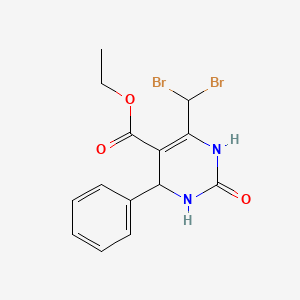
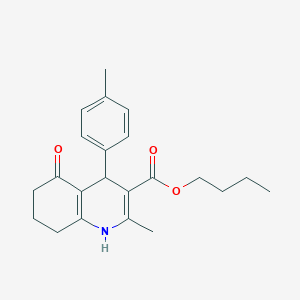
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
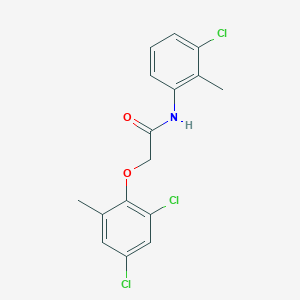

![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4949888.png)

![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4949904.png)
![1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)
